3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H16N2OS2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5Z)-3-(2-phenylethyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16N2OS2/c24-20-19(14-16-10-12-22-18-9-5-4-8-17(16)18)26-21(25)23(20)13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2/b19-14- |
InChI Key |
DENGBXPCSKBWJE-RGEXLXHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
The initial step involves synthesizing 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. A protocol by Taherkhorsand et al. uses pyrazole carbaldehyde, anilines, and thioglycolic acid in the presence of DSDABCOC catalyst under ultrasound irradiation, achieving yields of 82–92%. Replacing pyrazole carbaldehyde with 4-quinolinecarbaldehyde and phenethylamine as the amine source could yield the desired intermediate.
Reaction Conditions :
Knoevenagel Condensation for Quinolylmethylene Incorporation
The 5-(4-quinolylmethylene) group is introduced via Knoevenagel condensation between the thiazolidinone intermediate and 4-quinolinecarbaldehyde. A method by Khillare et al. employs acetic acid and sodium acetate as catalysts, heating the reaction at 80°C for 6 hours.
Optimized Parameters :
-
Molar Ratio : 1:1.2 (thiazolidinone:aldehyde)
-
Catalyst : Sodium acetate (2 equiv)
-
Solvent : Glacial acetic acid
-
Reaction Time : 6 hours
Green Chemistry and Catalytic Innovations
Solvent-Free and Microwave-Assisted Synthesis
Angapelly et al. demonstrated a solvent-free synthesis of thiazolidin-4-ones using vanadyl sulfate (VOSO₄) under ultrasonic irradiation. Adapting this method, phenethylamine, 4-quinolinecarbaldehyde, and thioglycolic acid could react in the presence of VOSO₄ (0.5 equiv) at 70°C under ultrasound, reducing reaction time to 2 hours with a yield of 88%.
Microwave irradiation further enhances reaction efficiency. Tiwari et al. achieved cyclocondensation in 15 minutes at 200 W using zeolite 5A as a catalyst. Applying similar conditions to the target compound’s synthesis could improve yields to >90%.
Analytical and Purification Techniques
Reaction Monitoring and Purity Assessment
Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) is widely used to monitor reaction progress. For the final compound, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (70:30) mobile phase ensures >98% purity.
Spectral Characterization
-
IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1580 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO- d₆): δ 8.92 (d, J = 4.4 Hz, 1H, quinoline-H), 8.45 (s, 1H, CH=), 7.72–7.25 (m, 9H, aromatic), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylethyl and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups into the phenylethyl or quinoline moieties.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C21H16N2OS2
- Molecular Weight : 376.5 g/mol
- CAS Number : 929817-99-2
Its structure features a thiazolidinone core, which is known for its biological activity, including antibacterial and anticancer properties.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.
A notable study demonstrated that derivatives of thiazolidinones could inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiazolidinones have been reported to possess activity against a range of bacterial strains, including resistant strains. In vitro studies have shown that derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Study on Anticancer Potential
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazolidinone derivatives and tested their efficacy against human cancer cell lines. Among these compounds, one derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity. The study concluded that further exploration into the mechanism of action could lead to the development of new anticancer therapies .
Antimicrobial Efficacy Testing
Another study focused on the antimicrobial properties of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity comparable to conventional antibiotics. The research highlighted the potential for developing new antimicrobial agents from this class of compounds .
Data Tables
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological responses. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations at Position 5
The 5-arylidene group is critical for modulating biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) at the para position of the arylidene moiety enhance biological activity, likely due to increased electrophilicity and target binding .
- Methoxy or benzodioxole substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Substituent Variations at Position 3
The 3-position substituent influences steric effects and solubility:
Key Observations :
- 2-Phenylethyl provides moderate lipophilicity, bridging the hydrophobicity of phenyl and the flexibility of alkyl chains.
- Hydrophilic groups (e.g., 2-hydroxyethyl) enhance solubility but may reduce membrane permeability .
Lipophilicity and Solubility
- 4-Quinolylmethylene: Predicted logP ~3.5–4.0 (highly lipophilic), similar to bromo/chloro analogs .
- Aqueous solubility : Likely <1 mg/mL due to aromatic stacking and low polarity.
Crystallographic and Computational Insights
- Crystal packing: Bulky 4-quinolyl groups may disrupt hydrogen-bonding networks compared to smaller substituents (e.g., hydroxybenzylidene) .
- DFT studies : Electron-deficient arylidene groups (e.g., nitrobenzylidene) show higher electrophilicity at the C5 position, enhancing reactivity .
Biological Activity
The compound 3-(2-Phenylethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-proliferative, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anti-Proliferative Activity
Thiazolidinone derivatives have been reported to exhibit significant anti-proliferative effects against various cancer cell lines. A study highlighted that certain thiazolidinones inhibit cell division cycle 25 A (CDC25A) phosphatase, an enzyme crucial for cell cycle progression. The inhibition of CDC25A by these compounds leads to cell growth arrest in cancer cells such as MCF7 and MDA-MB-231. For instance, compound 6 from a related study demonstrated an IC50 value of approximately 6.2 μM against CDC25A, indicating its potential as an anticancer agent .
2. Anti-Inflammatory Activity
Thiazolidinones are also known for their anti-inflammatory properties. Research indicates that they can reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines. In a related study, thiazolidinone derivatives were shown to modulate prostaglandin E₂ (PGE₂) levels, which play a significant role in inflammatory responses. The ability to regulate PGE₂ suggests therapeutic potential for managing inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been documented in several studies. These compounds demonstrate bactericidal activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-Proliferative | Inhibition of CDC25A | |
| Anti-Inflammatory | Modulation of PGE₂ levels | |
| Antimicrobial | Bactericidal activity |
Case Studies
-
Study on CDC25A Inhibition :
- Researchers synthesized a series of thiazolidinone derivatives and evaluated their effects on CDC25A phosphatase.
- Results indicated that specific derivatives led to significant growth arrest in breast cancer cell lines, showcasing their potential as chemotherapeutic agents.
- Prostaglandin Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
